molecular formula C8H12O4 B095231 1,4-Dioxecane-5,10-dione CAS No. 15498-31-4

1,4-Dioxecane-5,10-dione

Cat. No.: B095231
CAS No.: 15498-31-4
M. Wt: 172.18 g/mol
InChI Key: PAALZGOZEUHCET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PL-100 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications for specific methodologies .

Industrial Production Methods

Industrial production of PL-100 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

PL-100 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis Applications

1,4-Dioxecane-5,10-dione can be synthesized through various methods, which are crucial for its application in research and industry. Notable synthesis routes include:

  • Synthesis from Hexanedioyl Difluoride : This method involves the reaction of hexanedioyl difluoride with specific diols under controlled conditions. The yield of this reaction can reach approximately 42% when using chloroform or benzene as solvents .
  • Cyclization Reactions : The compound can also be synthesized through intermolecular double Prins-type cyclization reactions, which convert aromatic aldehydes into dioxecane derivatives. These methods have been reported to provide good yields and are significant for developing related compounds .

Research has indicated that derivatives of this compound exhibit various biological activities:

  • Antibacterial and Antifungal Properties : Studies have shown that certain synthesized derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans. This positions this compound as a potential candidate for developing new antimicrobial agents .
  • Pharmacological Potential : The biological screening of compounds derived from this compound suggests that they may possess therapeutic benefits in treating infections caused by resistant bacterial strains. This potential has sparked interest in further exploring its pharmacological applications.

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Studies : A study published in the journal Molecules examined the synthesis and biological activity of new derivatives based on dioxecane structures. The results indicated promising antibacterial and antifungal activities, suggesting their potential use in pharmaceutical formulations .
  • Analytical Method Development : Research focused on developing HPLC methods for analyzing this compound demonstrated its effectiveness in separating complex mixtures in pharmacokinetics studies. This application is vital for ensuring the purity and efficacy of pharmaceutical products containing this compound .

Mechanism of Action

PL-100 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease, PL-100 prevents the cleavage of viral polyproteins, thereby blocking the formation of mature virions. This inhibition disrupts the viral replication cycle and reduces the viral load in infected individuals .

Comparison with Similar Compounds

Similar Compounds

    Darunavir: Another second-generation HIV-1 protease inhibitor with a high genetic barrier to resistance.

    Atazanavir: A first-generation protease inhibitor with a different resistance profile.

    Ritonavir: Often used as a booster to enhance the pharmacokinetics of other protease inhibitors.

Uniqueness of PL-100

PL-100 is unique due to its higher genetic barrier for resistance development and its potent activity against multiresistant HIV-1 strains. This makes it a valuable candidate for treating patients with drug-resistant HIV-1 infections .

Biological Activity

1,4-Dioxecane-5,10-dione, a compound with the CAS number 15498-31-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, including relevant case studies and research findings.

This compound has the molecular formula C8H12O4C_8H_{12}O_4 and a molecular weight of approximately 172.18 g/mol. Its physical properties include:

  • Density : 1.129 g/cm³
  • Boiling Point : 408.5ºC at 760 mmHg
  • LogP : -0.0668 (indicating low lipophilicity) .

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of hexanedioyl difluoride with 2,5-dioxa-1,6-distannahexane under specific conditions (e.g., in chloroform or benzene) .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating its effectiveness against various pathogenic strains reported the following minimum inhibitory concentrations (MICs):

Compound E. coli (µg/mL) S. aureus (µg/mL) A. flavus (µg/mL) C. albicans (µg/mL)
This compound11110.011
Tetracycline3234----
Flucoral----1416
Amphotericin----1620

These results suggest that the compound may be effective against both gram-positive and gram-negative bacteria as well as certain fungi .

Cytotoxicity and Antitumor Activity

Further investigations into the cytotoxic effects of this compound have shown promising results in various cancer cell lines. The compound demonstrated significant cytotoxicity against human cancer cells in vitro, indicating potential as an antitumor agent. The mechanism of action appears to involve apoptosis induction and disruption of cellular metabolism in cancerous cells .

Case Studies

A notable case study involved the evaluation of the compound's effects on breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030
10015

These findings support the hypothesis that higher concentrations lead to increased cytotoxic effects .

Properties

IUPAC Name

1,4-dioxecane-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7-3-1-2-4-8(10)12-6-5-11-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAALZGOZEUHCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)OCCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165763
Record name 1,4-Dioxecane-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15498-31-4
Record name Ethylene adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15498-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxecane-5,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxecane-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxecane-5,10-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4-DIOXECANE-5,10-DIONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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